molecular formula C19H17ClN2O4S B5169655 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide

Cat. No. B5169655
M. Wt: 404.9 g/mol
InChI Key: PPCMUIKOAISWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide, commonly known as CFM-2, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. CFM-2 is a synthetic compound that has been developed as a tool for investigating the role of calcium-activated chloride channels in physiological and pathological processes.

Mechanism of Action

CFM-2 selectively blocks calcium-activated chloride channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to an increase in intracellular calcium levels, thus inhibiting chloride ion flux across the cell membrane.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CFM-2 inhibits chloride ion flux across the cell membrane, leading to depolarization of the membrane potential and inhibition of cell proliferation. In vivo studies have shown that CFM-2 can reduce airway hyperresponsiveness and inflammation in animal models of asthma.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFM-2 is its selectivity for calcium-activated chloride channels, which allows for specific investigation of their role in various processes. However, CFM-2 has limitations in terms of its potency and stability, which can limit its usefulness in certain experiments. Additionally, CFM-2 has not been extensively studied in human subjects, and further research is needed to determine its safety and efficacy in clinical settings.

Future Directions

There are several future directions for research on CFM-2. One area of interest is the development of more potent and stable analogs of CFM-2 that can be used in a wider range of experiments. Another area of interest is the investigation of the role of calcium-activated chloride channels in various disease processes, including cancer, cystic fibrosis, and hypertension. Finally, further research is needed to determine the safety and efficacy of CFM-2 in clinical settings, with the ultimate goal of developing new therapeutics based on its mechanism of action.

Synthesis Methods

CFM-2 is synthesized by reacting 4-chlorobenzenesulfonyl chloride with 4-(methylamino)benzoic acid, followed by the addition of 2-furylmethylamine. The resulting compound is then purified by column chromatography to obtain pure CFM-2.

Scientific Research Applications

CFM-2 has been widely used in scientific research to investigate the role of calcium-activated chloride channels in various physiological and pathological processes. Calcium-activated chloride channels are involved in a variety of cellular functions, including regulation of membrane potential, cell volume, and ion homeostasis. CFM-2 has been shown to selectively block calcium-activated chloride channels, making it a valuable tool for investigating their role in these processes.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-22(27(24,25)18-10-6-15(20)7-11-18)16-8-4-14(5-9-16)19(23)21-13-17-3-2-12-26-17/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCMUIKOAISWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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